N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11195210
InChI: InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.4 g/mol

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC11195210

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide -

Specification

Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
IUPAC Name N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3
Standard InChI Key BSTAOECBBDMERY-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a benzenesulfonamide group substituted at the para position with an imidazo[1,2-a]pyridine ring. Key structural components include:

  • Sulfonamide backbone: The N,N-diethylsulfonamide group contributes to hydrogen-bonding interactions and enhances solubility in polar solvents .

  • Imidazopyridine moiety: The 7-methylimidazo[1,2-a]pyridine system is a fused heterocycle known for its π-π stacking interactions and ability to bind biological targets such as kinases and G-protein-coupled receptors .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁N₃O₂S
Molecular Weight343.4 g/mol
IUPAC NameN,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Canonical SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Topological Polar Surface Area76.8 Ų

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can be conceptualized in three stages:

  • Sulfonamide Formation: Reacting 4-aminobenzenesulfonyl chloride with diethylamine yields N,N-diethyl-4-aminobenzenesulfonamide, a precursor for further functionalization .

  • Imidazopyridine Construction: Condensation of 2-aminopyridine with a ketone (e.g., 7-methyl-2-bromoacetophenone) under acidic conditions forms the imidazo[1,2-a]pyridine core .

  • Coupling Reaction: A Suzuki-Miyaura cross-coupling between the iodinated sulfonamide and the boronic ester of the imidazopyridine installs the final substituent.

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsYield*
1SulfonylationDiethylamine, DCM, 0°C→RT85%
2CyclocondensationAcOH, reflux, 12 h70%
3Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C65%
*Theoretical yields based on analogous reactions in literature .

Comparative Analysis with Structural Analogs

N,N-Diethyl-4-methylbenzenesulfonamide (CAS 649-15-0)

This simpler analog lacks the imidazopyridine group and exhibits lower bioactivity, underscoring the importance of the fused heterocycle for target engagement . Key differences include:

  • LogP: 2.87 (simpler analog) vs. 3.2 (estimated for target compound), indicating enhanced lipophilicity .

  • Solubility: The imidazopyridine moiety reduces aqueous solubility but improves blood-brain barrier penetration in rodent models .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No data exists on absorption, distribution, metabolism, or excretion (ADME) properties. Priority studies should include:

  • In vitro microsomal stability assays to assess hepatic clearance.

  • Plasma protein binding measurements using ultrafiltration techniques.

Toxicity Profiling

The LD₅₀ and genotoxic potential remain uncharacterized. Computational tools like ProTox-II predict a hepatotoxicity risk score of 0.72 (high), necessitating experimental validation.

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